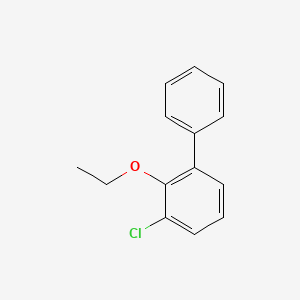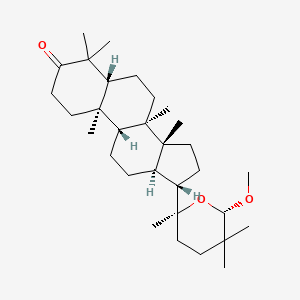
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H8F4O4. This compound is characterized by the presence of fluorine, methoxymethoxy, and trifluoromethyl groups attached to a benzaldehyde core. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.
Major Products Formed
Oxidation: 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in biomolecules, potentially leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxymethoxy group.
2-Fluoro-6-(methoxymethoxy)benzaldehyde: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzaldehyde: Lacks both the fluorine and methoxymethoxy groups
Uniqueness
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both fluorine and trifluoromethyl groups can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H8F4O3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
2-fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O3/c1-16-5-17-9-3-6(10(12,13)14)2-8(11)7(9)4-15/h2-4H,5H2,1H3 |
Clave InChI |
GCZGSEHJVLDJPN-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=CC(=C1)C(F)(F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)




![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
